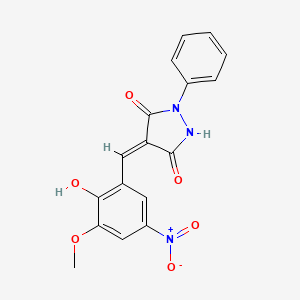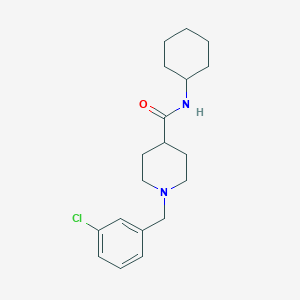
3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride, commonly known as TTA, is a chemical compound that is widely used in scientific research. TTA is a potent and selective inhibitor of the mitochondrial uncoupling protein 1 (UCP1), which plays a crucial role in thermogenesis and energy expenditure.
作用机制
TTA acts as a potent and selective inhibitor of 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride, which is a mitochondrial protein that uncouples oxidative phosphorylation from ATP synthesis. 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride dissipates the proton gradient across the inner mitochondrial membrane, leading to the generation of heat instead of ATP. TTA inhibits 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride-mediated thermogenesis, leading to an increase in energy expenditure and a reduction in adiposity.
Biochemical and Physiological Effects:
TTA has been shown to increase energy expenditure, improve glucose homeostasis, and reduce adiposity in animal models of obesity and diabetes. TTA has also been shown to improve insulin sensitivity and reduce inflammation in adipose tissue. TTA has been shown to have no significant effect on food intake or locomotor activity.
实验室实验的优点和局限性
TTA is a potent and selective inhibitor of 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride, which makes it a valuable tool for investigating the role of 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride in thermogenesis and energy expenditure. TTA is also relatively easy to synthesize and is available commercially. However, TTA has a short half-life in vivo, which limits its use in long-term studies. TTA also has a narrow therapeutic window, which requires careful dosing to avoid toxicity.
未来方向
Future research on TTA should focus on the development of more stable and selective 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride inhibitors. The identification of new 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride inhibitors could lead to the development of novel therapeutics for obesity and diabetes. Future research should also investigate the role of 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride in other tissues, such as muscle and liver, and its potential as a target for metabolic disease. Finally, the development of new animal models of 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride deficiency could provide valuable insights into the role of 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride in energy homeostasis and metabolic health.
合成方法
The synthesis of TTA involves the reaction of tert-butylamine with 1-cyclohexen-1-ol to form 1-(tert-butylamino)-1-cyclohexene. This intermediate is then reacted with 3-bromo-1-propanone to yield TTA. The final product is obtained as a hydrochloride salt.
科学研究应用
TTA is widely used in scientific research to investigate the role of 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride in thermogenesis and energy expenditure. 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride is predominantly expressed in brown adipose tissue (BAT), which plays a crucial role in energy homeostasis and metabolic health. TTA has been shown to increase energy expenditure, improve glucose homeostasis, and reduce adiposity in animal models of obesity and diabetes.
属性
IUPAC Name |
3-(tert-butylamino)-1-(cyclohexen-1-yl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO.ClH/c1-13(2,3)14-10-9-12(15)11-7-5-4-6-8-11;/h7,14H,4-6,8-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDVDRZDZQCKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCC(=O)C1=CCCCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butylamino)-1-(cyclohexen-1-yl)propan-1-one;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine](/img/structure/B5158847.png)
![1-(2,6-dimethyl-1-piperidinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5158856.png)



![N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine](/img/structure/B5158888.png)

![N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5158894.png)
![2-(4-methylphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5158897.png)

![17-(2-ethylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5158902.png)
![3-methyl-2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B5158908.png)
![N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B5158915.png)
![3,5-bis[(4-biphenylylcarbonyl)amino]benzoic acid](/img/structure/B5158919.png)